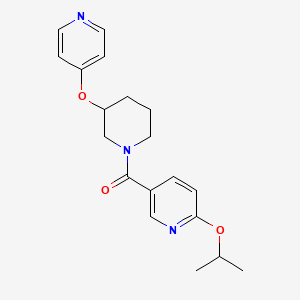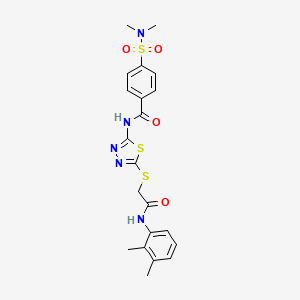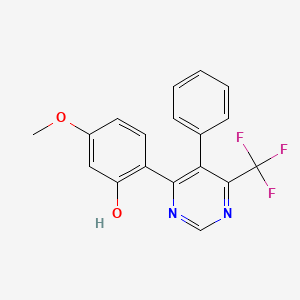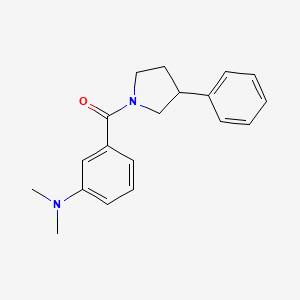
(6-Isopropoxypyridin-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains pyridinyl and piperidinyl groups. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the pyridine and piperidine rings would add to the complexity .
Chemical Reactions Analysis
The compound, due to the presence of the pyridinyl and piperidinyl groups, might undergo various chemical reactions. Pyridine can act as a base, nucleophile, or ligand in various reactions . Piperidine can also participate in various reactions, acting as a base or a nucleophile .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, compounds containing pyridine and piperidine rings are polar and can form hydrogen bonds .
Aplicaciones Científicas De Investigación
TRPV4 Antagonists for Pain Treatment
A novel series of derivatives, including structures related to the queried compound, were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These compounds demonstrated an analgesic effect in models of induced mechanical hyperalgesia in guinea pigs and rats. The research focused on the design, synthesis, and structure-activity relationship (SAR) analysis of these derivatives, highlighting their potential in treating pain (Tsuno et al., 2017).
Synthetic Methodology Advances
The synthesis of related compounds, such as "(3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl](2-methylpyridin-3-yl)methanone," showcases challenges and advancements in efficiently synthesizing heterocycles containing both piperidine and pyridine rings. The paper reports a simple and efficient method for synthesis, providing insights into potential applications in organic synthesis for similar structures (Zhang et al., 2020).
Antimicrobial Activity of Pyrazoline Derivatives
Research on derivatives with a "(pyridin-4-yl)methanone" moiety has explored their synthesis and antimicrobial activity. These compounds, synthesized from specific chalcones and isoniazid, exhibited good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. The presence of a methoxy group in these compounds showed a significant increase in antimicrobial activity (Kumar et al., 2012).
Heterocyclic Cores in Histamine H3 Receptor Antagonists
A study on small molecules with a heterocyclic core, including those related to the queried compound, screened for affinity at the human histamine H3 receptor (hH3R), revealed potential in developing high-affinity, selective antagonists for therapeutic applications. This research highlights the importance of hetero-aromatic linkers, such as pyridine and piperidine, in medicinal chemistry (Swanson et al., 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(6-propan-2-yloxypyridin-3-yl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14(2)24-18-6-5-15(12-21-18)19(23)22-11-3-4-17(13-22)25-16-7-9-20-10-8-16/h5-10,12,14,17H,3-4,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRZKMKWWDIYBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(dimethylamino)methyl]-N-phenyl-1H-indole-2-carboxamide](/img/structure/B2689122.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2689123.png)
![4-[2-[[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2689124.png)



![2-Chloro-N-[1-(2-methylsulfanylphenyl)propan-2-yl]acetamide](/img/structure/B2689133.png)
![6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2689134.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2689136.png)


![N-(4-bromophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2689141.png)